molecular formula C16H22N2 B1603152 3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 415979-07-6

3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B1603152
M. Wt: 242.36 g/mol
InChI Key: MUDUFRFJYXOJGQ-UHFFFAOYSA-N
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Patent
US07012074B2

Procedure details

A mixture of 8-benzyl-3-(2-propenyl)-3,8-diazabicyclo[3.2.1]octane (22.2 g, 92.7 mmol), 1,3-dimethylbarbituric acid (21.5 g, 137.0 mmol), Pd2(dba)3 (5 g, 5 mmol) and P(C6H5)3 (5.2 g, 20.0 mmol) in methylene chloride (500 mL) was heated at reflux for 16 h. The reaction was poured into 1 N HCl (250 mL) at 0° C. The aqueous acidic layer was separated and made basic with 6 N NaOH, then extracted with ethyl acetate (2×150 mL).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][N:11](CC=C)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1C(=O)CC(=O)N(C)C1=O.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl>C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][NH:11][CH2:12]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(CC1CC2)CC=C
Name
Quantity
21.5 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
5.2 g
Type
reactant
Smiles
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The aqueous acidic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CNCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.